Neferine
Overview
Description
Neferine is a bisbenzylisoquinoline alkaloid and a major component from the seed embryos of Nelumbo nucifera . It has been found to have a variety of therapeutic effects such as anti-inflammatory, anti-oxidant, anti-hypertensive, anti-arrhythmic, anti-platelet, anti-thrombotic, anti-amnesic, and negative inotropic .
Molecular Structure Analysis
Neferine has a molecular formula of C38H44N2O6 and a molecular weight of 624.8 g/mol . The IUPAC name is 4-[[ (1 R )-6,7-dimethoxy-2-methyl-3,4-dihydro-1 H -isoquinolin-1-yl]methyl]-2-[[ (1 R )-6-methoxy-1-[[ (4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1 H -isoquinolin-7-yl]oxy]phenol .
Physical And Chemical Properties Analysis
Neferine has a molecular formula of C38H44N2O6 and a molecular weight of 624.8 g/mol . More specific physical and chemical properties are not provided in the retrieved papers.
Scientific Research Applications
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Liver Cancer Treatment
- Field : Oncology
- Application : Neferine has been shown to have a good antitumor effect on liver cancer, specifically HepG2 hepatic cancer cells .
- Method : Neferine was isolated and purified using response surface methodology (RSM). The purified Neferine was then applied to HepG2 cells .
- Results : The purified Neferine inhibited the proliferation of HepG2 cells and significantly inhibited the migration and invasion abilities of the HepG2 cells in vitro .
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Atopic Dermatitis Treatment
- Field : Dermatology
- Application : Neferine has been shown to have potential in the treatment of atopic dermatitis .
- Method : In vitro studies were conducted where Neferine was applied to TNF-α/IFN-γ-stimulated human keratinocyte (HaCaT) cells .
- Results : Neferine inhibited the expression of cytokines and chemokines in the HaCaT cells and reduced the phosphorylation of MAPK and the NF-κB signaling pathway .
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Acute Kidney Injury Treatment
- Field : Nephrology
- Application : Neferine has been reported to alleviate acute kidney injury triggered by various causes .
- Method : Neferine was applied to models of acute kidney injury induced by ischemia/reperfusion (I/R) or lipopolysaccharide (LPS) .
- Results : Neferine inhibited the activation of the NF-κB inflammatory pathway and reversed PPAR-α deficiency in these models .
-
Central Nervous Diseases Treatment
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Oncogenic Treatment
- Field : Oncology
- Application : Neferine has been shown to have antitumor effects on non-small cell lung cancer and androgen-dependent prostate cancer cells .
- Method : Neferine was applied to non-small cell lung cancer and androgen-dependent prostate cancer cells .
- Results : Neferine suppressed cell viability, induced apoptosis, and inhibited the invasion, metastasis and epithelial-to-mesenchymal transition (EMT) process of non-small cell lung cancer cells . It also effectively inhibited the growth, proliferation, and tumorigenic potential of androgen-dependent prostate cancer cells .
Safety And Hazards
properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBATSHDJRIUJK-ROJLCIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177462 | |
Record name | Neferine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neferine | |
CAS RN |
2292-16-2 | |
Record name | Neferine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neferine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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